
3,5,6,7-Tetrahydro-3,5,5,6,7,7-hexamethyl-s-indacen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5,6,7-Tetrahydro-3,5,5,6,7,7-hexamethyl-s-indacen-1(2H)-one” is an organic compound that belongs to the class of indacenes. Indacenes are polycyclic aromatic hydrocarbons that have unique structural and electronic properties, making them of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3,5,6,7-Tetrahydro-3,5,5,6,7,7-hexamethyl-s-indacen-1(2H)-one” typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
“3,5,6,7-Tetrahydro-3,5,5,6,7,7-hexamethyl-s-indacen-1(2H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
“3,5,6,7-Tetrahydro-3,5,5,6,7,7-hexamethyl-s-indacen-1(2H)-one” has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism by which “3,5,6,7-Tetrahydro-3,5,5,6,7,7-hexamethyl-s-indacen-1(2H)-one” exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indacene: The parent compound of the indacene family, with a simpler structure.
Hexamethylbenzene: A related compound with six methyl groups attached to a benzene ring.
Tetramethylcyclopentadiene: Another related compound with four methyl groups attached to a cyclopentadiene ring.
Uniqueness
“3,5,6,7-Tetrahydro-3,5,5,6,7,7-hexamethyl-s-indacen-1(2H)-one” is unique due to its specific arrangement of methyl groups and the indacene core. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications.
Propriétés
Numéro CAS |
88301-91-1 |
|---|---|
Formule moléculaire |
C18H24O |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
3,5,5,6,7,7-hexamethyl-3,6-dihydro-2H-s-indacen-1-one |
InChI |
InChI=1S/C18H24O/c1-10-7-16(19)13-9-15-14(8-12(10)13)17(3,4)11(2)18(15,5)6/h8-11H,7H2,1-6H3 |
Clé InChI |
WWKFORUUJNAPKB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzoyl-5-(2-chlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11941468.png)
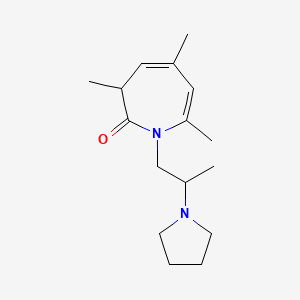
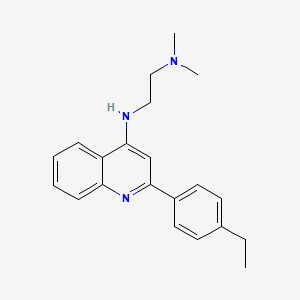


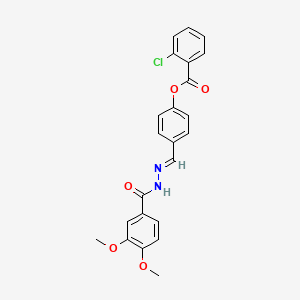
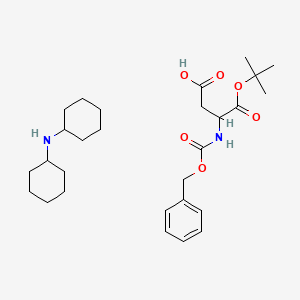

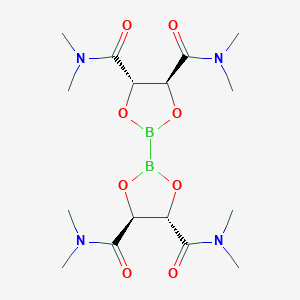
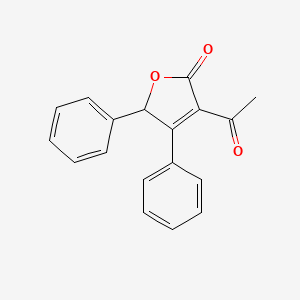
![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11941522.png)



